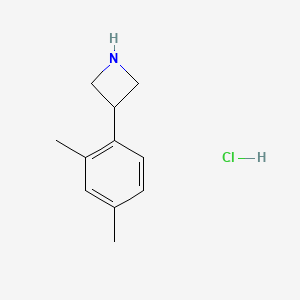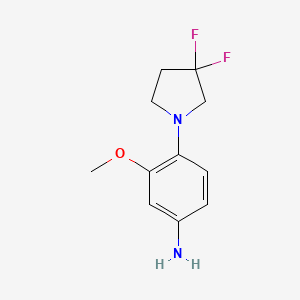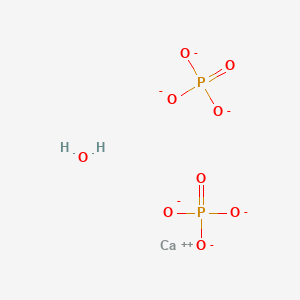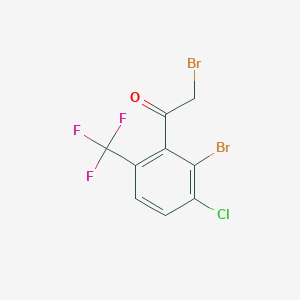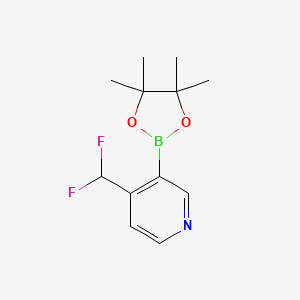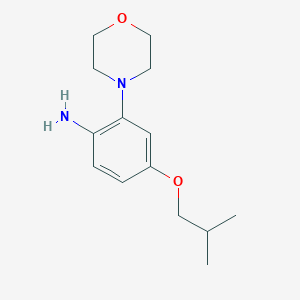
4-Isobutoxy-2-morpholinoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isobutoxy-2-morpholinoaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an isobutoxy group and a morpholino group attached to the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-2-morpholinoaniline can be achieved through a multi-step process. One common method involves the reaction of 4-isobutoxyaniline with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isobutoxy-2-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonediimine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The isobutoxy and morpholino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or copper, along with suitable solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinonediimine compounds, and amine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Isobutoxy-2-morpholinoaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Isobutoxy-2-morpholinoaniline involves its interaction with specific molecular targets. The compound can undergo oxidation to form reactive intermediates that interact with nucleophiles. These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Morpholinoaniline: Similar in structure but lacks the isobutoxy group.
4-Isobutoxyaniline: Similar in structure but lacks the morpholino group.
2-Morpholinoaniline: Similar in structure but with different substitution patterns.
Uniqueness
4-Isobutoxy-2-morpholinoaniline is unique due to the presence of both the isobutoxy and morpholino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C14H22N2O2 |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
4-(2-methylpropoxy)-2-morpholin-4-ylaniline |
InChI |
InChI=1S/C14H22N2O2/c1-11(2)10-18-12-3-4-13(15)14(9-12)16-5-7-17-8-6-16/h3-4,9,11H,5-8,10,15H2,1-2H3 |
InChI-Schlüssel |
XHYYSPOFBXCWKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC(=C(C=C1)N)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


